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molecular formula C7H9NO B3048679 3,4-DIMETHYLPYRIDIN-1-IUM-1-OLATE CAS No. 1796-86-7

3,4-DIMETHYLPYRIDIN-1-IUM-1-OLATE

Cat. No. B3048679
M. Wt: 123.15 g/mol
InChI Key: LYFNWGOUBVRWRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09174906B2

Procedure details

17.8 g of the obtained 3,4-dimethylpyridine-N-oxide (144.5 mmol) was dissolved under an argon gas atmosphere in 250 mL of methylene dichloride, added thereto 13.2 mL of dimethyl carbamoyl chloride (144 mmol), then 19.0 mL of trimethylsilyl cyanide (152 mmol), and stirred overnight at room temperature. The reaction solution was quenched with 10%-K2CO3 aqueous solution, the methylene dichloride layer was separated, dried on salt cake and concentrated to give 3.40 g of 6-cyano-3,4-dimethylpyridine (18% yield).
Quantity
17.8 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
13.2 mL
Type
reactant
Reaction Step Two
Quantity
19 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[N+:4]([O-])[CH:5]=[CH:6][C:7]=1[CH3:8].[CH3:10][N:11](C)C(Cl)=O.C[Si](C#N)(C)C>C(Cl)Cl>[C:10]([C:5]1[N:4]=[CH:3][C:2]([CH3:1])=[C:7]([CH3:8])[CH:6]=1)#[N:11]

Inputs

Step One
Name
Quantity
17.8 g
Type
reactant
Smiles
CC=1C=[N+](C=CC1C)[O-]
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
13.2 mL
Type
reactant
Smiles
CN(C(=O)Cl)C
Name
Quantity
19 mL
Type
reactant
Smiles
C[Si](C)(C)C#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added
CUSTOM
Type
CUSTOM
Details
The reaction solution was quenched with 10%-K2CO3 aqueous solution
CUSTOM
Type
CUSTOM
Details
the methylene dichloride layer was separated
CUSTOM
Type
CUSTOM
Details
dried on salt cake
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CC(=C(C=N1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.4 g
YIELD: PERCENTYIELD 18%
YIELD: CALCULATEDPERCENTYIELD 17.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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